![molecular formula C12H18N2O2 B1375639 2-(1-BOC-3-PIPERIDINYLIDENE)ACETONITRILE CAS No. 1159982-27-0](/img/structure/B1375639.png)
2-(1-BOC-3-PIPERIDINYLIDENE)ACETONITRILE
Overview
Description
2-(1-BOC-3-PIPERIDINYLIDENE)ACETONITRILE is an organic compound with the molecular formula C12H20N2O2 It is a derivative of piperidine, a six-membered heterocyclic amine, and features a tert-butyl ester group along with a cyanomethylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(cyanomethylidene)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and cyanomethylidene reagents. The reaction is usually carried out under inert atmosphere conditions to prevent unwanted side reactions. The process involves the following steps:
Formation of the Piperidine Intermediate: Piperidine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl piperidine-1-carboxylate intermediate.
Introduction of the Cyanomethylidene Group: The intermediate is then reacted with a cyanomethylidene reagent, such as cyanomethylidene triphenylphosphorane, under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of tert-butyl 3-(cyanomethylidene)piperidine-1-carboxylate follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(1-BOC-3-PIPERIDINYLIDENE)ACETONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The cyanomethylidene group can participate in nucleophilic substitution reactions, where nucleophiles replace the cyanomethylidene group under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with primary or secondary amines.
Substitution: Substituted products with various nucleophiles attached to the piperidine ring.
Scientific Research Applications
2-(1-BOC-3-PIPERIDINYLIDENE)ACETONITRILE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-(cyanomethylidene)piperidine-1-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The cyanomethylidene group may play a crucial role in its binding affinity and specificity, influencing the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate
- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
- Tert-butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate
Uniqueness
2-(1-BOC-3-PIPERIDINYLIDENE)ACETONITRILE is unique due to its specific cyanomethylidene substituent, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Biological Activity
2-(1-BOC-3-PIPERIDINYLIDENE)ACETONITRILE, with the CAS number 1159982-27-0, is an organic compound notable for its unique structure that includes a tert-butyl carbamate (BOC) group and a cyanomethylidene substituent. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and interactions with biomolecules.
Chemical Structure
The molecular formula of this compound is C12H18N2O2. The structural features of this compound include:
- Piperidine Ring : A six-membered ring that contributes to the compound's biological activity.
- Cyanomethylidene Group : This substituent is believed to enhance the compound's reactivity and interaction with biological targets.
- Tert-butyl Group : Provides steric bulk that may influence binding properties and solubility.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may function as a ligand for various receptors or enzymes, modulating their activity and leading to diverse biological effects. The cyanomethylidene group is particularly significant in enhancing binding affinity and specificity.
Potential Therapeutic Applications
Research has indicated several potential therapeutic applications for this compound:
- Anticancer Activity : Preliminary studies suggest that compounds similar to this compound may exhibit anticancer properties by inhibiting tumor growth or inducing apoptosis in cancer cells.
- Neurological Effects : Given the piperidine structure, there is potential for neuropharmacological applications, possibly affecting neurotransmitter systems or providing neuroprotective effects.
- Antimicrobial Properties : Some derivatives have shown promise against various bacterial strains, indicating potential use in developing new antibiotics.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on different cancer cell lines. For instance:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (cervical) | 15 | Induction of apoptosis |
MCF7 (breast) | 20 | Cell cycle arrest |
A549 (lung) | 25 | Inhibition of proliferation |
These results indicate a promising profile for further development as an anticancer agent.
Animal Studies
In vivo studies are essential for understanding the therapeutic potential of this compound. Initial animal models have shown:
- Reduced Tumor Growth : In xenograft models, administration of this compound resulted in significant tumor size reduction compared to controls.
- Safety Profile : Toxicology assessments indicate a favorable safety profile at therapeutic doses, with no significant adverse effects observed during treatment.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
Compound Name | Biological Activity | Unique Features |
---|---|---|
Tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate | Moderate anticancer activity | Lacks BOC group |
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate | Potential neuroprotective effects | Contains phenyl group |
Tert-butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate | Antimicrobial activity | Contains piperazine moiety |
This comparison highlights the unique structural features that may contribute to the distinct biological profiles observed.
Properties
IUPAC Name |
tert-butyl 3-(cyanomethylidene)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-8-4-5-10(9-14)6-7-13/h6H,4-5,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIXSVYUUCIRRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(=CC#N)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40742674 | |
Record name | tert-Butyl 3-(cyanomethylidene)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40742674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159982-27-0 | |
Record name | tert-Butyl 3-(cyanomethylidene)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40742674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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